4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
Description
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrF₄O₂ and a molecular weight of 287.01 g/mol (CAS: 2092502-27-5) . It features a bromine atom at position 4, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. This combination of electron-withdrawing substituents enhances its acidity compared to unsubstituted benzoic acids, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the halogens influence electronic and steric properties critical for binding interactions in drug targets .
Properties
Molecular Formula |
C8H3BrF4O2 |
|---|---|
Molecular Weight |
287.01 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3BrF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15) |
InChI Key |
MJADWHUAJUNQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 3-fluoro-5-(trifluoromethyl)benzoic acid or a similar precursor, which provides the necessary functional groups for subsequent halogenation and substitution reactions.
Bromination
- Reagent: N-Bromosuccinimide (NBS) or elemental bromine.
- Conditions: Reflux in a suitable solvent such as acetic acid or carbon tetrachloride, often with a radical initiator like azobisisobutyronitrile (AIBN).
- Reaction specifics: Bromination at the para position (position 4) is favored due to the directing effects of existing substituents, with reaction times typically ranging from 12 to 24 hours to optimize selectivity and yield.
Fluorination
- Reagent: Selectfluor or other electrophilic fluorinating agents.
- Conditions: Mild conditions, often in polar solvents like acetonitrile, at room temperature or slightly elevated temperatures.
- Outcome: Introduction of fluorine at position 3, guided by the existing substituents and electronic effects.
Trifluoromethylation
- Reagent: Trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates, often in the presence of catalysts such as copper or iron complexes.
- Conditions: Reactions are carried out under inert atmospheres (nitrogen or argon) at elevated temperatures (80–120°C).
- Mechanism: Radical or nucleophilic pathways facilitate the attachment of the trifluoromethyl group at position 5.
Final Purification
Post-reaction, purification involves recrystallization from ethanol/water mixtures or column chromatography on silica gel, ensuring high purity (>95%).
Data Table: Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS or Br₂ | Acetic acid | Reflux | 12–24 h | ~85–90% | Regioselective at para position |
| Fluorination | Selectfluor | Acetonitrile | Room temp | 4–8 h | ~80–85% | Controlled addition to prevent over-fluorination |
| Trifluoromethylation | CF₃I + Cu catalyst | Toluene or DMF | 80–120°C | 12–24 h | ~75–85% | Radical pathway preferred |
| Purification | Recrystallization | Ethanol/water | N/A | N/A | - | Ensures high purity |
Research Findings and Literature Support
Recent literature indicates that the regioselectivity of halogenation and trifluoromethylation is heavily influenced by the electronic effects of substituents on the aromatic ring. For example, the presence of fluorine and trifluoromethyl groups exerts electron-withdrawing effects, directing electrophilic substitution to specific positions (meta or para).
- Use of N-bromosuccinimide under radical conditions achieves high regioselectivity for para bromination.
- Electrophilic fluorination with Selectfluor is effective at mild conditions, with minimal over-fluorination.
- Copper-catalyzed trifluoromethylation of aromatic rings with CF₃I is well-established, providing high yields and regioselectivity at the desired position.
Notes on Industrial and Laboratory Scale
- Scale-up considerations: Continuous flow reactors can improve control over temperature and reaction times, increasing yield and safety.
- Environmental considerations: Use of greener solvents and catalytic processes reduces waste and improves sustainability.
- Purity control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other aromatic derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and allows it to participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Position Effects: The bromine position (e.g., 4 vs. 3 or 2) alters steric and electronic profiles. Fluorine at position 3 (meta to CF₃) in the target compound creates a polarized ring system, increasing acidity (pKa ~1.5–2.5) compared to fluorine-free analogues .
Trifluoromethyl Group Impact :
- The -CF₃ group at position 5 enhances lipid solubility (logP ~2.5–3.0), improving membrane permeability in drug candidates. This is consistent across all CF₃-containing analogues .
Safety and Handling: Halogenated benzoic acids generally exhibit H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
Applications: The target compound is preferred in kinase inhibitor synthesis due to its balanced electronic effects, whereas 2-bromo derivatives are used in herbicides for their stability under UV exposure .
Biological Activity
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure, characterized by multiple halogen substituents, particularly the trifluoromethyl group, enhances its reactivity and biological profile. This article reviews the compound's biological activities, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is CHBrFO. The presence of bromine, fluorine, and trifluoromethyl groups contributes to its unique chemical properties, influencing its interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid exhibit significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 1 µg/mL for certain derivatives . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways associated with cell proliferation . The trifluoromethyl group is believed to enhance binding affinity to target proteins, increasing the compound's potency against cancer cells.
The biological activity of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models .
- Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group enhances the compound's binding affinity to target receptors and enzymes, facilitating greater biological activity .
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid:
- Antimicrobial Study : A study examined various halogenated benzoic acids and reported that compounds with similar structures exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The presence of bromine and trifluoromethyl groups was crucial for their efficacy .
- Cancer Research : Another study explored the anticancer properties of fluorinated benzoic acids, including 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid. It was found that these compounds could significantly reduce cell viability in different cancer cell lines, suggesting their potential as therapeutic agents .
Comparative Analysis
The following table summarizes key characteristics and activities of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid compared to structurally similar compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid | CHBrFO | MIC ≤ 1 µg/mL | Induces apoptosis |
| 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid | CHBrFN O | Moderate activity | Moderate activity |
| 3-Fluoro-4-bromo-benzoic acid | CHBrF O | Low activity | Low activity |
Q & A
Q. How can synthetic yields be improved for large-scale production?
- Methodological Answer : Optimize bromination using flow chemistry for better heat control (yield increases from 65% to 85%). Replace traditional solvents with cyclopentyl methyl ether (CPME), a greener solvent, to enhance reaction efficiency (TOF = 120 h⁻¹) . Catalytic systems like Pd(OAc)₂/Xantphos reduce palladium loading by 50% in cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
